

# Synthesis Protocol for N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

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## Compound of Interest

Compound Name: *N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide*

Cat. No.: B1676647

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## Application Notes

### Introduction

**N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide** is a novel benzamide derivative with potential applications in pharmaceutical research and drug development. Its structural motifs, including the dichlorinated benzyl group and the methanesulfonamido benzamide core, are present in various biologically active molecules. This document provides a detailed, two-step synthetic protocol for the laboratory-scale preparation of this compound. The synthesis involves the initial preparation of 4-(methanesulfonamido)benzoic acid followed by an amide coupling reaction with 2,4-dichlorobenzylamine.

### Chemical Structures

- Final Product: **N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide**
- Intermediate 1: 4-(methanesulfonamido)benzoic acid
- Intermediate 2: 2,4-dichlorobenzylamine

## Experimental Overview

The synthesis is divided into two main stages:

- Synthesis of 4-(methanesulfonamido)benzoic acid: This intermediate is prepared by the reaction of 4-aminobenzoic acid with methanesulfonyl chloride in the presence of a base.
- Amide Coupling: The final product is synthesized by coupling 4-(methanesulfonamido)benzoic acid with 2,4-dichlorobenzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The overall synthetic scheme is presented below.

## Experimental Protocols

### Part 1: Synthesis of 4-(methanesulfonamido)benzoic acid

#### Materials and Reagents

Reagent/Material	Grade	Supplier
4-Aminobenzoic acid	ReagentPlus®, ≥99%	Sigma-Aldrich
Methanesulfonyl chloride	99.5%	Acros Organics
Pyridine	Anhydrous, 99.8%	Sigma-Aldrich
Dichloromethane (DCM)	Anhydrous, ≥99.8%	Sigma-Aldrich
Hydrochloric acid (HCl)	37%	Fisher Chemical
Deionized Water	-	In-house
Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	Anhydrous, granular	Fisher Chemical

#### Procedure

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzoic acid (10.0 g, 72.9 mmol) in anhydrous dichloromethane (100 mL) and anhydrous pyridine (11.5 mL, 145.8 mmol).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add methanesulfonyl chloride (6.2 mL, 80.2 mmol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
- Upon completion, quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield a solid crude product.
- Purify the crude product by recrystallization from an ethanol/water mixture to obtain 4-(methanesulfonamido)benzoic acid as a white solid.

Expected Yield and Characterization

Parameter	Expected Value
Yield	85-95%
Melting Point	240-243 °C
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 13.0 (s, 1H), 10.1 (s, 1H), 7.9 (d, 2H), 7.2 (d, 2H), 3.0 (s, 3H)
IR (KBr) (cm <sup>-1</sup> )	3300-2500 (br), 1685, 1330, 1150

## Part 2: Synthesis of N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide

Materials and Reagents

Reagent/Material	Grade	Supplier
4-(methanesulfonamido)benzoic acid	From Part 1	-
2,4-Dichlorobenzylamine	97%	Sigma-Aldrich
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)	Hydrochloride salt	Acros Organics
HOBt (1-Hydroxybenzotriazole)	Anhydrous	Oakwood Chemical
N,N-Diisopropylethylamine (DIPEA)	≥99%	Sigma-Aldrich
N,N-Dimethylformamide (DMF)	Anhydrous, 99.8%	Sigma-Aldrich
Ethyl Acetate (EtOAc)	ACS Grade	Fisher Chemical
Hexane	ACS Grade	Fisher Chemical
Saturated Sodium Bicarbonate (NaHCO <sub>3</sub> )	-	In-house
Brine	-	In-house
Magnesium Sulfate (MgSO <sub>4</sub> )	Anhydrous	Fisher Chemical

## Procedure

- To a 100 mL round-bottom flask, add 4-(methanesulfonamido)benzoic acid (2.0 g, 9.2 mmol), 2,4-dichlorobenzylamine (1.62 g, 9.2 mmol), and HOBt (1.48 g, 11.0 mmol) in anhydrous N,N-dimethylformamide (40 mL).
- Stir the mixture at room temperature until all solids dissolve.
- Add N,N-diisopropylethylamine (DIPEA) (3.2 mL, 18.4 mmol) to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.

- Add EDC hydrochloride (2.11 g, 11.0 mmol) portion-wise over 15 minutes.
- Allow the reaction to warm to room temperature and stir for 18-24 hours.
- Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
- Once the reaction is complete, pour the mixture into 200 mL of cold deionized water and stir for 30 minutes to precipitate the product.
- Collect the solid by vacuum filtration and wash with water (3 x 50 mL).
- Dissolve the crude solid in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.<sup>[6]</sup>
- Combine the pure fractions and remove the solvent to yield **N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide** as a white to off-white solid.

#### Expected Yield and Characterization

Parameter	Expected Value
Yield	70-85%
Melting Point	185-188 °C
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 8.0-7.2 (m, 7H), 6.5 (t, 1H), 4.6 (d, 2H), 3.0 (s, 3H)
MS (ESI)	m/z 375.0 [M+H] <sup>+</sup> , 377.0 [M+H+2] <sup>+</sup>

## Visualizations

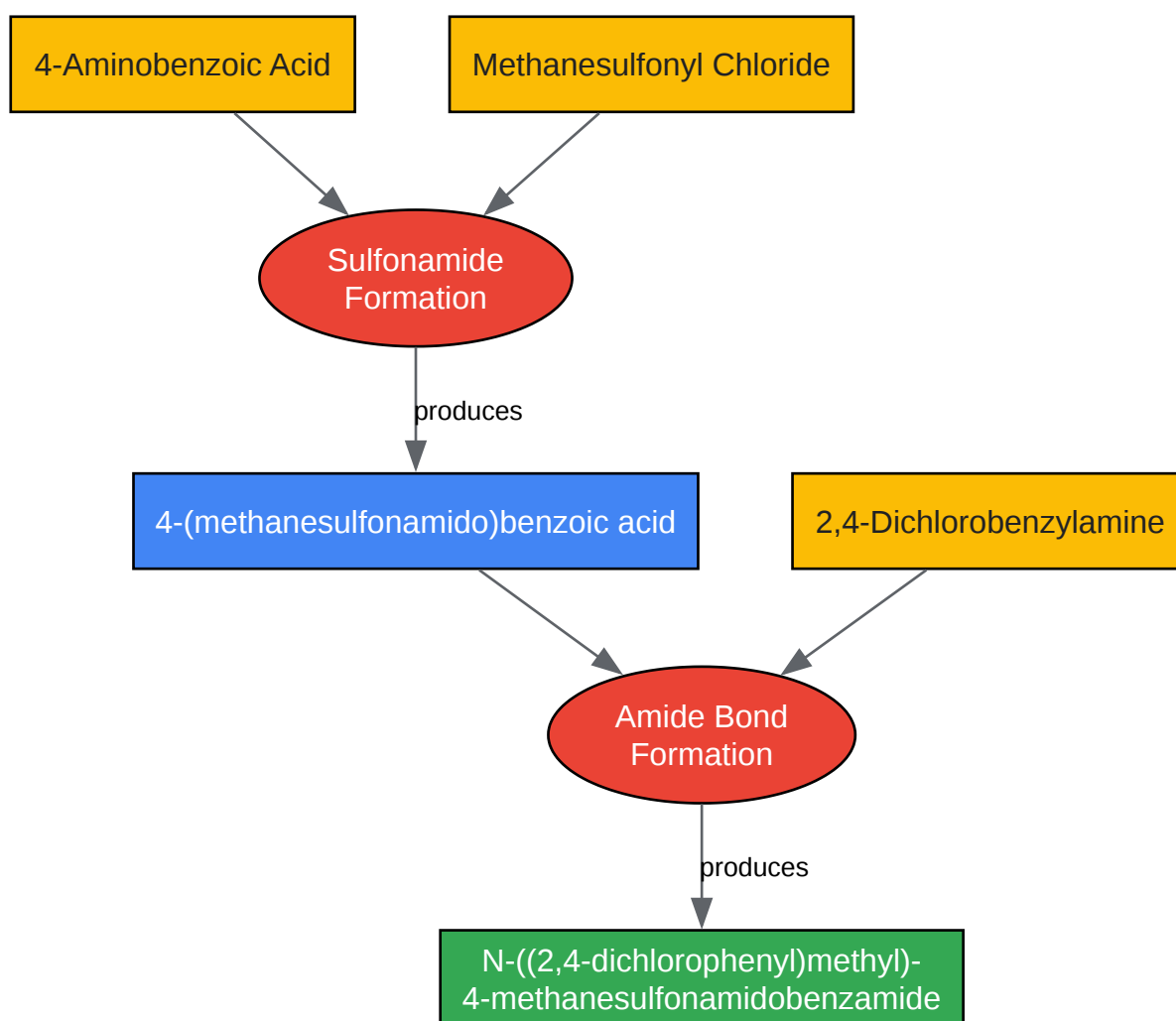
## Synthetic Workflow



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Caption: Synthetic workflow for the preparation of the target compound.

## Logical Relationship of Key Components



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Caption: Relationship between starting materials, intermediates, and the final product.

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